REACTION_CXSMILES
|
CO[C:3](=[O:24])[C:4]([C:14](=[O:23])[C:15]1[CH:20]=[CH:19][C:18]([CH3:21])=[C:17]([CH3:22])[CH:16]=1)=[CH:5][NH:6][C:7]1[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=1>C1(OC2C=CC=CC=2)C=CC=CC=1.CCCCCC>[CH3:22][C:17]1[CH:16]=[C:15]([CH:20]=[CH:19][C:18]=1[CH3:21])[C:14]([C:4]1[C:3](=[O:24])[C:8]2[C:7](=[CH:12][CH:11]=[C:10]([F:13])[CH:9]=2)[NH:6][CH:5]=1)=[O:23]
|
Name
|
2-(3,4-Dimethyl-benzoyl)-3-(4-fluoro-phenylamino)-acrylic acid methyl ester
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Quantity
|
0.691 g
|
Type
|
reactant
|
Smiles
|
COC(C(=CNC1=CC=C(C=C1)F)C(C1=CC(=C(C=C1)C)C)=O)=O
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)OC1=CC=CC=C1
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Name
|
resultant solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
The crude product precipitated out of solution
|
Type
|
CUSTOM
|
Details
|
was isolated by filtration
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Type
|
WASH
|
Details
|
The crude product was further washed with hexane
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=C(C(=O)C2=CNC3=CC=C(C=C3C2=O)F)C=CC1C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.412 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |